1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine
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Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyridine ring substituted with chloro and trifluoromethyl groups, and a piperazine ring attached to a nitrophenyl group
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination.
Nitration of Phenyl Ring: The nitrophenyl group is introduced via nitration of a suitable phenyl precursor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding aniline derivative.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine has a wide range of applications in scientific research:
Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial phosphopantetheinyl transferase, it binds to the enzyme’s active site, preventing the post-translational modification essential for bacterial cell viability . This inhibition disrupts bacterial metabolism and growth, making it a potential antibacterial agent.
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the pyridine ring with chloro and trifluoromethyl substitutions but lacks the piperazine and nitrophenyl groups.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound has a similar pyridine and piperazine structure but includes a methoxypyridinyl group instead of a nitrophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O2/c17-14-9-11(16(18,19)20)10-21-15(14)23-7-5-22(6-8-23)12-1-3-13(4-2-12)24(25)26/h1-4,9-10H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJFHYPSZKQSHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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